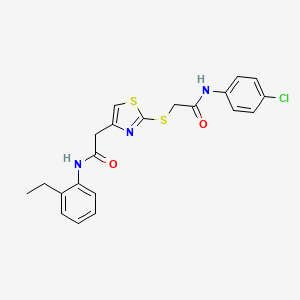

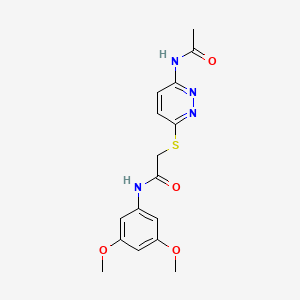

![molecular formula C23H23N5O2 B2530809 N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-28-6](/img/structure/B2530809.png)

N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a derivative of pyrazolopyrimidine, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives typically involves the reaction of aminopyrazolopyrimidinone or cyanoacetamide derivatives with arylaldehydes and malononitrile in the presence of a catalyst such as piperidine in ethanol . This method could potentially be adapted for the synthesis of N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can provide insights into the electronic structure of pyrazolopyrimidine derivatives . These calculations can reveal properties like molecular electrostatic potentials (MEP), and the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), which are indicative of the chemical reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives can be inferred from the HOMO-LUMO gap. A small energy gap suggests a high chemical reactivity, which could be beneficial or detrimental depending on the intended use of the compound . The reactivity can also influence the interaction of the compound with biological targets, which is crucial for its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives can be studied through various spectroscopic methods, including infrared (IR) spectroscopy. The IR spectrum can provide information on the vibrational modes of the molecule, which are related to its structural features . Additionally, the solubility, melting point, and stability of the compound are important parameters that can affect its application as a drug.

In vitro cytotoxic activity studies, such as those performed on similar compounds, can provide preliminary data on the anticancer potential of the compound. These studies typically involve testing the compound against a panel of cancer cell lines to assess its ability to inhibit cell growth . Such studies are crucial for the development of new anticancer agents.

Applications De Recherche Scientifique

PET Imaging Applications

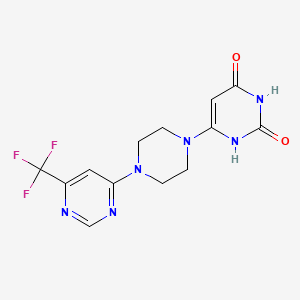

A novel series of pyrazolo[1,5-a]pyrimidines, closely related to known ligands of the Translocator Protein 18 kDa (TSPO), have been synthesized for potential use in PET imaging to study neuroinflammation. These compounds, including analogs of the specified chemical structure, demonstrated subnanomolar affinity for TSPO, comparable to known ligands. This high affinity suggests their utility in identifying neuroinflammatory processes early, with compounds radiolabeled with fluorine-18 showing promising in vivo results in rodent models of neuroinflammation (Damont et al., 2015).

Antimicrobial Activity

Research into novel heterocycles incorporating the antipyrine moiety, which can be considered structurally related to the compound , has shown significant antimicrobial activity. These compounds, synthesized using key intermediates like 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, have been tested and evaluated for their antimicrobial properties, highlighting the versatility of this chemical scaffold in developing new therapeutic agents (Bondock et al., 2008).

Antitumor Activity

Further research has led to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, with studies evaluating their in vitro antitumor effects. These derivatives have shown varying degrees of activity against cancer cell lines, suggesting potential applications in cancer treatment. The structural diversity within this chemical class offers avenues for optimizing antitumor activity through molecular modifications (El-Morsy et al., 2017).

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-14-7-15(2)9-18(8-14)26-21(29)12-27-13-24-22-20(23(27)30)11-25-28(22)19-6-5-16(3)17(4)10-19/h5-11,13H,12H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUNCRRZLSZKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC(=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

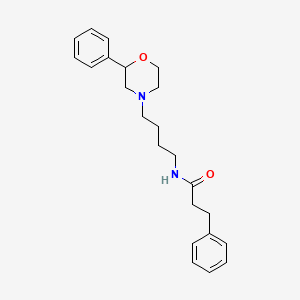

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)

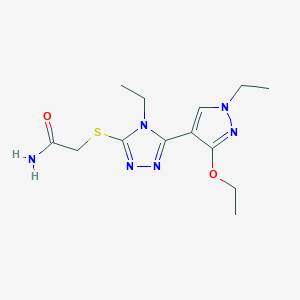

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)

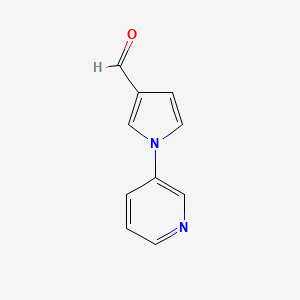

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)